2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
“2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” is a complex organic compound that features multiple functional groups, including isoquinoline, thiophene, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and thiophene intermediates, followed by their coupling with thiazole and triazole derivatives under specific conditions such as:
Reagents: Common reagents may include brominated or iodinated derivatives, Grignard reagents, and various catalysts.
Conditions: Reactions may be carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its structural complexity.
Medicine
The compound’s unique structure might make it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry
In industry, it could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would depend on its specific application. For instance, if used as a drug, it might interact with particular enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Thiophene derivatives: Compounds containing thiophene rings.
Thiazole derivatives: Compounds with thiazole moieties.
Triazole derivatives: Compounds featuring triazole rings.
Uniqueness
What sets “2-ethyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” apart is its combination of these diverse functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-2-16-21-20-24(22-16)19(25)18(27-20)17(15-8-5-11-26-15)23-10-9-13-6-3-4-7-14(13)12-23/h3-8,11,17,25H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKQULFNEQBLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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